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molecular formula C13H20N4O2 B8760134 1-Propyl-3-butyl-8-methylxanthine CAS No. 81250-24-0

1-Propyl-3-butyl-8-methylxanthine

Cat. No. B8760134
M. Wt: 264.32 g/mol
InChI Key: QMRNVBQRDCPVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04581451

Procedure details

5 g of 1-allyl-3-butyl-8-methyl xanthine (Example 1) are dissolved in 100 ml of ethanol in a hydrogenation apparatus, followed by the addition of 500 mg of Pd (10%)/C. Hydrogenation is carried out at ambient temperature until the consumption of hydrogen is over (approximately 1 hour). The mixture is filtered under heat, the precipitate is washed with ethanol and the solvent is evaporated from the filtrate, leaving 5 g of colourless crystals which are recrystallised from methanol. Mp: 174°-175° C. C-NMR (Table 2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:13](=[O:14])[C:12]2[NH:11][C:10]([CH3:15])=[N:9][C:8]=2[N:7]([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1=[O:6])[CH:2]=[CH2:3]>C(O)C.[Pd]>[CH2:1]([N:4]1[C:13](=[O:14])[C:12]2[NH:11][C:10]([CH3:15])=[N:9][C:8]=2[N:7]([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)N1C(=O)N(C=2N=C(NC2C1=O)C)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogenation is carried out at ambient temperature until the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
is over (approximately 1 hour)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
TEMPERATURE
Type
TEMPERATURE
Details
under heat
WASH
Type
WASH
Details
the precipitate is washed with ethanol
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated from the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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